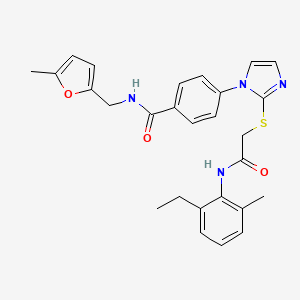
6-Methoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as PNU-142633, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities.
Scientific Research Applications
Molecular Structure and Crystallography
The study of molecular structures and crystallography of compounds related to 6-Methoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline reveals intricate details about their molecular conformations and interactions. For instance, the asymmetric unit of certain compounds exhibits multiple molecules with specific dihedral angles and conformations, such as chair conformations in piperazine rings, highlighting the significance of structural analysis in understanding molecular interactions and properties (Anthal et al., 2018; Sharma et al., 2017).
Synthesis and Evaluation
The synthesis and evaluation of novel compounds within this chemical class have been a focal point of research. For example, the preparation of novel fluoroquinolone compounds and their antibacterial activity assessment showcase the potential pharmaceutical applications of these compounds. The structure-activity relationships (SAR) derived from these studies contribute to the development of new antibacterial agents (Jian-yong Li et al., 2004).
Crystal Structure Analysis
Crystal structure analysis of related compounds, such as N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide, offers insights into weak intermolecular interactions and crystal packing. This analysis aids in understanding the physical and chemical properties of these molecules, which is crucial for drug design and development (Lei Yuan et al., 2011).
Anticancer and Antimicrobial Applications
Research into the anticancer and antimicrobial applications of compounds related to this compound is ongoing. Studies on novel 4-aminoquinoline derivatives using a hybrid pharmacophore approach have shown potential in developing effective and safe anticancer agents. This research highlights the therapeutic potential of these compounds against a wide range of cancers (Solomon et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-33-21-10-8-20(9-11-21)29-14-16-30(17-15-29)27-24-18-22(34-2)12-13-25(24)28-19-26(27)35(31,32)23-6-4-3-5-7-23/h3-13,18-19H,14-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXIHYRHMIGVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

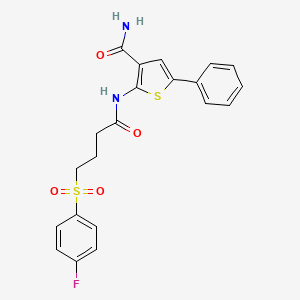
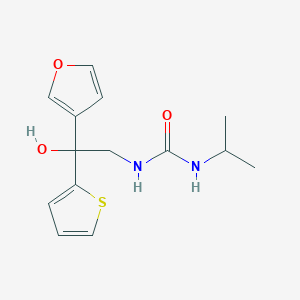
![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2354858.png)
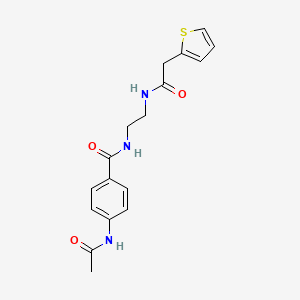

![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
![3-(3-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
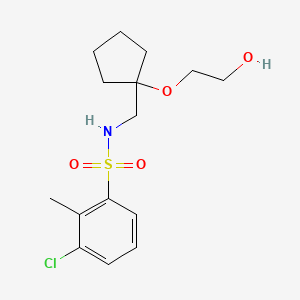
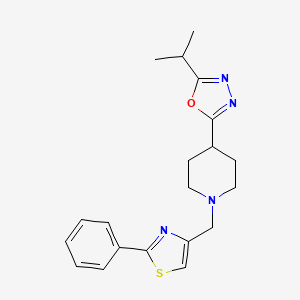
![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)
